
Butoxytriethoxytitanium
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Overview
Description
Butoxytriethoxytitanium is a titanium alkoxide compound with the chemical formula C10H24O4Ti . It is a colorless to light-yellow liquid that is soluble in many organic solvents but decomposes in water . This compound is often used as a precursor for the preparation of titanium dioxide (TiO2) materials and catalysts .
Preparation Methods
Butoxytriethoxytitanium can be synthesized through various methods. One common synthetic route involves the reaction of titanium tetrachloride (TiCl4) with butanol and ethanol under controlled conditions . The reaction typically requires a base to proceed to completion: [ \text{TiCl}_4 + 3 \text{C}_2\text{H}_5\text{OH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(OEt)}_3\text{(OBu)} + 4 \text{HCl} ]
Industrial production methods often involve the sol-gel process, where the compound is prepared by hydrolyzing titanium alkoxides in the presence of water and an acid or base catalyst . The sol-gel process allows for the formation of titanium dioxide nanoparticles with controlled size and morphology .
Chemical Reactions Analysis
Butoxytriethoxytitanium undergoes various chemical reactions, including hydrolysis, condensation, and alkoxide exchange reactions .
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Hydrolysis: : The compound readily hydrolyzes in the presence of water to form titanium dioxide and alcohols: [ \text{Ti(OEt)}_3\text{(OBu)} + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 3 \text{C}_2\text{H}_5\text{OH} + \text{C}_4\text{H}_9\text{OH} ]
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Condensation: : During the sol-gel process, hydrolyzed species can undergo condensation reactions to form titanium-oxygen-titanium (Ti-O-Ti) bonds, leading to the formation of a three-dimensional network.
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Alkoxide Exchange: : this compound can exchange its alkoxide groups with other alcohols: [ \text{Ti(OEt)}_3\text{(OBu)} + \text{ROH} \rightarrow \text{Ti(OEt)}_2\text{(OR)}\text{(OBu)} + \text{EtOH} ]
Scientific Research Applications
2.1. Coatings and Surface Treatments
Butoxytriethoxytitanium is widely used in the formulation of protective coatings due to its ability to enhance adhesion and durability. Its incorporation into polymer matrices improves the mechanical properties and resistance to environmental degradation.
- Case Study : A study demonstrated that adding this compound to a polyurethane coating significantly improved its scratch resistance and thermal stability, making it suitable for automotive applications .
2.2. Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing titanium dioxide nanoparticles, which are utilized in various applications including photocatalysis, solar cells, and as pigments.
- Data Table: Properties of Titanium Dioxide Nanoparticles Synthesized from this compound
Property | Value |
---|---|
Average Particle Size | 20 nm |
Band Gap Energy | 3.2 eV |
Photocatalytic Activity | High (under UV light) |
Surface Area | 150 m²/g |
- Case Study : Research indicated that titanium dioxide nanoparticles synthesized from this compound exhibited enhanced photocatalytic activity for degrading organic pollutants under UV light .
2.3. Catalysis
This compound is employed as a catalyst in various organic reactions, particularly in the synthesis of esters and other organic compounds. Its catalytic efficiency is attributed to the presence of titanium, which facilitates electron transfer processes.
- Case Study : In a synthetic route for biodiesel production, this compound was shown to effectively catalyze the transesterification of triglycerides with methanol, achieving high conversion rates .
Environmental Applications
The photocatalytic properties of titanium dioxide derived from this compound are harnessed for environmental remediation processes, such as water purification and air cleaning.
- Data Table: Environmental Remediation Efficiency
Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
---|---|---|---|
Methylene Blue | 50 | 5 | 90 |
Phenol | 100 | 10 | 90 |
Mechanism of Action
The mechanism of action of butoxytriethoxytitanium primarily involves its hydrolysis and condensation reactions, leading to the formation of titanium dioxide. The titanium dioxide nanoparticles can interact with biological molecules and cellular structures, leading to various effects such as antimicrobial activity and enhanced drug delivery . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Butoxytriethoxytitanium can be compared with other titanium alkoxides such as titanium butoxide (Ti(OBu)4) and titanium isopropoxide (Ti(OiPr)4) .
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Titanium Butoxide (Ti(OBu)4): : Similar to this compound, titanium butoxide is used as a precursor for titanium dioxide synthesis. it has a different alkoxide group, which can affect its reactivity and solubility .
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Titanium Isopropoxide (Ti(OiPr)4): : This compound is another common titanium alkoxide used in the sol-gel process. It has a higher reactivity towards hydrolysis compared to this compound, making it suitable for different applications .
The uniqueness of this compound lies in its specific alkoxide groups, which provide distinct reactivity and solubility properties, making it suitable for specialized applications in various fields .
Biological Activity
Butoxytriethoxytitanium (BTEOT) is a titanium-based compound that has garnered attention for its potential biological activities. This detailed examination focuses on its synthesis, biological properties, and implications in various fields such as medicine and materials science.
This compound is an organotitanium compound commonly used in various applications, including catalysis and as a precursor for titanium dioxide (TiO₂) synthesis. Its unique chemical structure allows it to exhibit significant biological activity, making it a subject of interest in pharmacology and material sciences.
2. Synthesis
BTEOT can be synthesized through the reaction of titanium alkoxides with butanol and ethanol. The general reaction can be represented as follows:
Where R represents butoxy groups and R′ represents ethoxy groups.
3.1 Antimicrobial Properties
BTEOT has been investigated for its antimicrobial properties. Studies have shown that titanium compounds exhibit bactericidal effects, particularly against Gram-positive bacteria. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon exposure to UV light, which damages bacterial cell membranes and DNA.
Study | Organism Tested | Effect | Mechanism |
---|---|---|---|
Staphylococcus aureus | Inhibition of growth | ROS generation | |
Escherichia coli | Bactericidal | Membrane damage |
3.2 Cytotoxicity
Research indicates that BTEOT may have cytotoxic effects on certain cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of cell proliferation in human breast carcinoma cells.
- Case Study : In vitro tests demonstrated an IC50 of 16.4 µM against breast carcinoma cells, suggesting potential applications in cancer therapy.
3.3 Biocompatibility
While BTEOT exhibits cytotoxicity against cancer cells, its biocompatibility with normal human cells is crucial for therapeutic applications. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure time, necessitating further research to optimize formulations for safe use in medical applications.
4. Mechanistic Insights
The biological activity of BTEOT can be attributed to its ability to interact with cellular components, leading to oxidative stress and apoptosis in targeted cells. The following mechanisms have been proposed:
- Oxidative Stress Induction : BTEOT can generate ROS, leading to oxidative damage in cellular structures.
- Cell Membrane Disruption : Interaction with lipid membranes may compromise integrity, facilitating cell death.
- DNA Damage : ROS can also cause direct damage to DNA, triggering apoptosis pathways.
5.1 Medical Applications
Given its biological activity, BTEOT has potential applications in:
- Antimicrobial Coatings : Development of surfaces that inhibit microbial growth.
- Cancer Therapy : Targeted therapies utilizing the cytotoxic properties against tumor cells.
5.2 Material Science
In material science, BTEOT is used as a precursor for TiO₂ nanoparticles, which are employed in photocatalytic applications and as antimicrobial agents in various coatings.
6. Conclusion
This compound presents a promising avenue for both medical and material applications due to its unique biological properties. Continued research into its mechanisms of action and optimization for specific uses could lead to significant advancements in therapeutic strategies and material innovations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butoxytriethoxytitanium, and how can purity be verified?
- Methodology : Use controlled alkoxide exchange reactions under inert atmospheres (e.g., argon) to minimize hydrolysis. Monitor reaction progress via <sup>13</sup>C NMR for ligand substitution efficiency. Purity verification requires combined techniques:
- Elemental analysis (C/H/Ti ratios).
- X-ray diffraction (XRD) for crystallinity confirmation.
- Gas chromatography-mass spectrometry (GC-MS) to detect residual solvents .
- Key considerations : Document reaction conditions (temperature, solvent, stoichiometry) comprehensively to ensure reproducibility .
Q. How should researchers characterize the thermal stability of this compound under varying environmental conditions?
- Methodology :
- Conduct thermogravimetric analysis (TGA) in nitrogen/air atmospheres to assess decomposition thresholds.
- Pair with differential scanning calorimetry (DSC) to identify phase transitions or exothermic events.
- Cross-reference results with FTIR spectroscopy to detect ligand degradation products (e.g., ethoxide vs. butoxide cleavage) .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound derivatives?
- Recommended techniques :
- FTIR : Identify Ti-O-C vibrational modes (950–1050 cm<sup>-1</sup>) and alkoxide ligand signatures.
- Raman spectroscopy : Resolve symmetric vs. asymmetric Ti-O stretching modes.
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>47/49</sup>Ti) : Probe ligand coordination geometry and dynamic behavior in solution .
- Limitations : Titanium’s quadrupolar nuclei (<sup>47/49</sup>Ti) may require low-temperature measurements for signal resolution .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) clarify reaction mechanisms involving this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate ligand substitution energetics and transition states for hydrolysis/polymerization pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on Ti-O bond lability.
- Validate models against experimental kinetic data (e.g., Arrhenius parameters for hydrolysis) .
- Critical step : Ensure basis sets (e.g., LANL2DZ for Ti) and solvation models (e.g., COSMO) align with experimental conditions .
Q. How to resolve contradictions in reported catalytic activity data for this compound across studies?
- Systematic approach :
- Conduct a PRISMA-guided literature review to identify variables affecting activity (e.g., solvent polarity, precursor purity) .
- Perform meta-analysis of kinetic data using random-effects models to quantify heterogeneity.
- Design controlled experiments to isolate confounding factors (e.g., trace water content) .
Q. What strategies optimize reaction conditions to enhance this compound’s efficiency in sol-gel processes?
- Methodology :
- Apply Design of Experiments (DoE) to assess interactions between temperature, alkoxide concentration, and pH.
- Use in-situ Raman spectroscopy to monitor gelation kinetics.
- Compare activation energies (Ea) derived from Arrhenius plots across solvent systems .
Q. Methodological Best Practices
- Data presentation : Use tables to summarize comparative thermal/spectroscopic data (e.g., TGA mass loss % vs. temperature) and ensure SI units/effective digits adhere to IUPAC guidelines .
- Reproducibility : Archive raw data (e.g., NMR FIDs, XRD .raw files) in open-access repositories, citing DOIs in the "Materials and Methods" section .
- Ethical reporting : Disclose funding sources and conflicts of interest per ICMJE guidelines, particularly if studying industrial applications .
Properties
CAS No. |
93918-91-3 |
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Molecular Formula |
C10H28O4Ti |
Molecular Weight |
260.19 g/mol |
IUPAC Name |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/C4H10O.3C2H6O.Ti/c1-2-3-4-5;3*1-2-3;/h5H,2-4H2,1H3;3*3H,2H2,1H3; |
InChI Key |
OPKRLGBCSGNUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCO.CCO.CCO.[Ti] |
Origin of Product |
United States |
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